![molecular formula C15H15F2N3O5S B4114229 N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114229.png)
N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide, commonly known as DFD-03, is a chemical compound that has shown promising results in various scientific research studies. DFD-03 belongs to the class of hydrazinecarboxamides, which are known for their potential as anticancer agents.
Wirkmechanismus
DFD-03 exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting the activity of Hsp90, DFD-03 destabilizes oncogenic proteins, leading to their degradation and subsequent inhibition of cancer cell growth. DFD-03 also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFD-03 has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective anticancer agent. It has been found to be well-tolerated in various toxicity studies, with no significant adverse effects observed. DFD-03 has also been shown to have good oral bioavailability, indicating its potential for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
DFD-03 has several advantages for lab experiments. It is a stable and crystalline compound, which makes it easy to handle and store. It also has good solubility in various solvents, making it easy to dissolve for in vitro experiments. However, DFD-03 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties. Additionally, the synthesis of DFD-03 is a multi-step process, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on DFD-03. One area of interest is the development of DFD-03 as a clinical anticancer agent. Clinical trials are needed to evaluate the safety and efficacy of DFD-03 in humans. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to DFD-03. This information can be used to identify patients who are most likely to benefit from DFD-03 treatment. Finally, further studies are needed to explore the potential anti-inflammatory effects of DFD-03 and its potential as a treatment for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
DFD-03 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. DFD-03 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anticancer properties, DFD-03 has also shown potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2,4-dimethoxyphenyl)sulfonylamino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O5S/c1-24-10-4-6-14(13(8-10)25-2)26(22,23)20-19-15(21)18-12-5-3-9(16)7-11(12)17/h3-8,20H,1-2H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQCJMLCFQOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NNC(=O)NC2=C(C=C(C=C2)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.